molecular formula C39H55N7O8S B14179561 L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine CAS No. 922713-41-5

L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine

Cat. No.: B14179561
CAS No.: 922713-41-5
M. Wt: 782.0 g/mol
InChI Key: YEKUHHHXAZQNFM-FSJACQRISA-N
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Description

L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine is a peptide compound composed of six amino acids: methionine, proline, phenylalanine, proline, lysine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification to ensure the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and disease treatment.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-prolyl-L-phenylalanyl-L-prolyl-L-lysyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

CAS No.

922713-41-5

Molecular Formula

C39H55N7O8S

Molecular Weight

782.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H55N7O8S/c1-55-22-18-28(41)37(51)45-20-7-12-32(45)36(50)43-30(23-25-9-3-2-4-10-25)38(52)46-21-8-13-33(46)35(49)42-29(11-5-6-19-40)34(48)44-31(39(53)54)24-26-14-16-27(47)17-15-26/h2-4,9-10,14-17,28-33,47H,5-8,11-13,18-24,40-41H2,1H3,(H,42,49)(H,43,50)(H,44,48)(H,53,54)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

YEKUHHHXAZQNFM-FSJACQRISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N

Origin of Product

United States

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